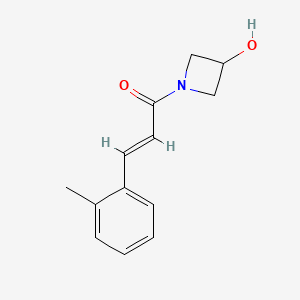

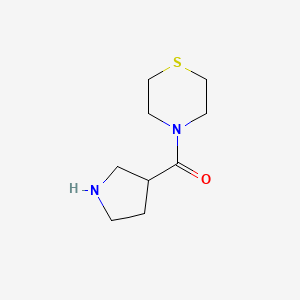

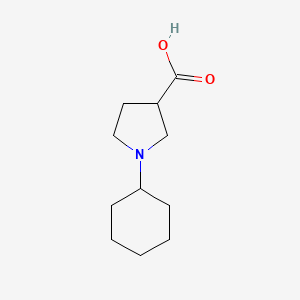

![molecular formula C12H14BrNO2 B1468762 Acide 1-[(4-bromophényl)méthyl]pyrrolidine-3-carboxylique CAS No. 1339074-26-8](/img/structure/B1468762.png)

Acide 1-[(4-bromophényl)méthyl]pyrrolidine-3-carboxylique

Vue d'ensemble

Description

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

La pyrrolidine est un échafaudage polyvalent pour de nouveaux composés biologiquement actifs. Il est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le grand intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Activité antimicrobienne

Certains dérivés de la pyrrolidine sont connus pour avoir des activités antibactériennes et antifongiques . Ces composés peuvent être utilisés comme intermédiaires dans les études de recherche et développement de médicaments pour le développement de molécules qui pourraient être de nouveaux candidats médicaments .

Activité antivirale

Les dérivés de la pyrrolidine présentent également des propriétés antivirales . Ils peuvent être utilisés pour développer de nouveaux médicaments pour lutter contre diverses maladies virales .

Activité anticancéreuse

Les dérivés de la pyrrolidine ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, des complexes de nickel (II), de palladium (II) et de cuivre (II) d'hybrides de thiosemicarbazone de pyrrolidine ont été synthétisés et évalués pour leur potentiel anticancéreux in vitro contre diverses lignées de cellules cancéreuses .

Activité anti-inflammatoire

Il a été constaté que les dérivés de la pyrrolidine présentent des activités anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Inhibition enzymatique

Les dérivés de la pyrrolidine ont des effets inhibiteurs enzymatiques divers . Par exemple, il a été constaté que des composés ayant des groupes 4-phénoxyphénylsulfonyle dans leurs structures inhibaient mieux les enzymes MMP-2 et MMP-9 que le contrôle LY52 .

Mécanisme D'action

Target of action

Pyrrolidines and bromophenyl compounds are found in many bioactive molecules and drugs . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, indole derivatives, which are structurally similar to pyrrolidines, have been found to possess various biological activities, affecting a wide range of pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, for instance, are used widely in drug discovery due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities among others .

Analyse Biochimique

Biochemical Properties

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . The bromophenyl group can enhance binding affinity to certain proteins, making this compound a valuable tool in studying enzyme inhibition and protein interactions.

Cellular Effects

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with pyrrolidine rings have been shown to modulate signaling pathways involved in inflammation and cancer . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzyme activity . The bromophenyl group can enhance these interactions by providing additional binding sites. This compound may also influence gene expression by binding to DNA or interacting with transcription factors, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that compounds with similar structures can degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in altered cellular functions, such as changes in enzyme activity or gene expression.

Dosage Effects in Animal Models

The effects of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound in animal studies.

Metabolic Pathways

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the pyrrolidine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism and energy production.

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAGIUIORVAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

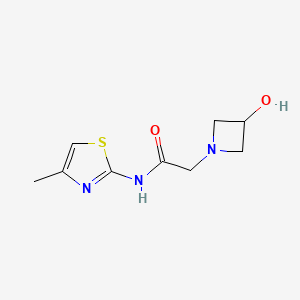

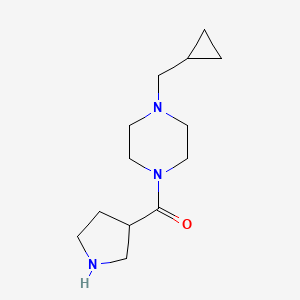

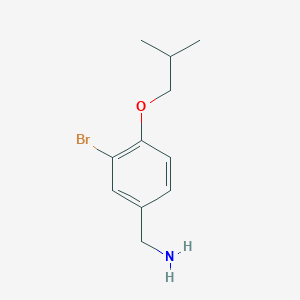

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)

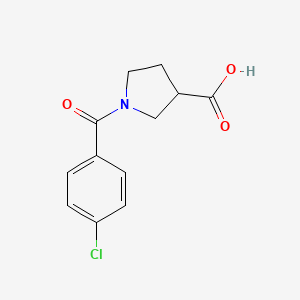

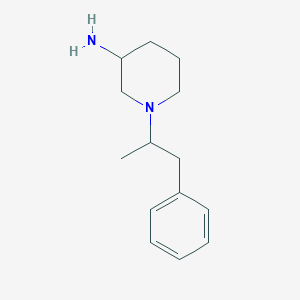

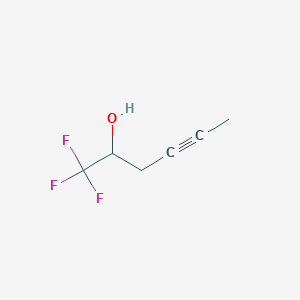

![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)

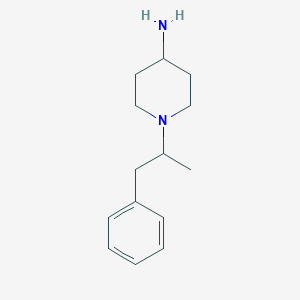

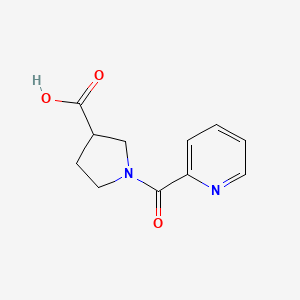

![1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1468697.png)